2-(3-Chlorobenzoyl)-6-methylpyridine

Overview

Description

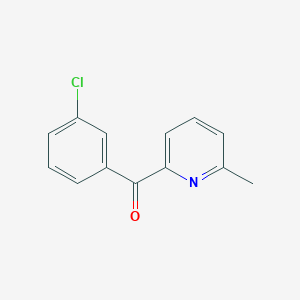

2-(3-Chlorobenzoyl)-6-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chlorobenzoyl group attached to the second position and a methyl group attached to the sixth position of the pyridine ring

Mechanism of Action

Target of Action

Similar compounds such as 3-chlorobenzoyl chloride have been associated with the methionine aminopeptidase 2 . This enzyme plays a crucial role in protein synthesis and regulation, making it a potential target for this compound.

Mode of Action

Based on the properties of similar compounds, it can be inferred that it might interact with its target via nucleophilic substitution or free radical reactions . The compound could form a resonance-stabilized carbocation, which is a key intermediate in many organic reactions .

Biochemical Pathways

Compounds with similar structures have been involved in the degradation of pollutants via the 1,2,4-benzenetriol pathway . This pathway is significant in environmental bioremediation.

Pharmacokinetics

The pharmacokinetic properties of similar compounds suggest that they may have promising kinetic properties and improved bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorobenzoyl)-6-methylpyridine typically involves the reaction of 3-chlorobenzoyl chloride with 6-methylpyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts, such as palladium or copper, can also be employed to facilitate the reaction and improve the selectivity towards the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorobenzoyl)-6-methylpyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.

Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Benzyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlorobenzoyl)-6-methylpyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

2-(3-Chlorobenzoyl)pyridine: Lacks the methyl group on the pyridine ring.

2-(4-Chlorobenzoyl)-6-methylpyridine: Has the chlorine atom in the para position instead of the meta position.

2-(3-Bromobenzoyl)-6-methylpyridine: Contains a bromine atom instead of a chlorine atom.

Uniqueness

2-(3-Chlorobenzoyl)-6-methylpyridine is unique due to the specific positioning of the chlorobenzoyl and methyl groups, which can influence its reactivity and binding properties. The presence of the methyl group at the sixth position can enhance the compound’s hydrophobic interactions, potentially leading to improved binding affinity and selectivity towards its molecular targets.

Biological Activity

Overview

2-(3-Chlorobenzoyl)-6-methylpyridine is a pyridine derivative characterized by a chlorobenzoyl group at the second position and a methyl group at the sixth position of the pyridine ring. Its molecular formula is C_{13}H_{10}ClNO, with a molecular weight of 231.68 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. Similar compounds have been noted to interact with methionine aminopeptidase 2, suggesting that this compound may also exhibit enzyme inhibition properties. The mechanism may involve nucleophilic substitution or free radical reactions, which can influence various biochemical pathways, including those involved in cellular signaling and metabolism .

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anticancer Potential : The compound is being investigated for its potential as an anticancer agent, with mechanisms possibly involving apoptosis induction and cell cycle arrest in cancer cells .

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes, which could be relevant in therapeutic contexts where modulation of enzyme activity is desired.

Research Findings and Case Studies

Several studies have focused on the biological activity of related compounds, providing insights that can be extrapolated to this compound:

-

Anticancer Studies :

- A study on similar pyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications in the benzoyl group can enhance anticancer activity .

- In vitro assays showed that compounds with similar structures could induce apoptosis in cancer cells through mitochondrial pathways, highlighting the potential for this compound to exhibit similar effects.

- Antimicrobial Research :

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Potentially active | Under investigation | Enzyme inhibition, nucleophilic substitution |

| 2-(3,4-Dimethylbenzoyl)-6-methylpyridine | Confirmed active | Significant effects | Apoptosis induction |

| 3-chlorobenzoyl chloride | Active | Moderate | Enzyme inhibition |

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds have shown promising bioavailability and kinetic properties. Studies indicate that such derivatives often exhibit favorable absorption characteristics and low toxicity profiles in preliminary assessments . Further research is needed to establish comprehensive pharmacokinetic parameters for this compound.

Properties

IUPAC Name |

(3-chlorophenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c1-9-4-2-7-12(15-9)13(16)10-5-3-6-11(14)8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAJOXDYDDBZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801242461 | |

| Record name | (3-Chlorophenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801242461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187164-36-8 | |

| Record name | (3-Chlorophenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chlorophenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801242461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.